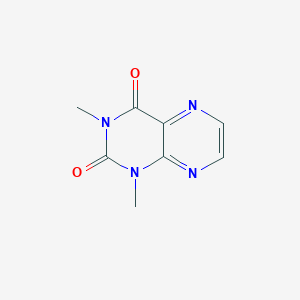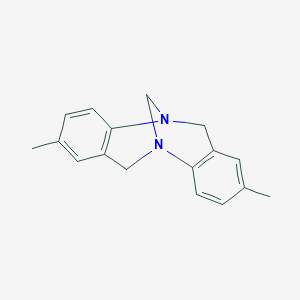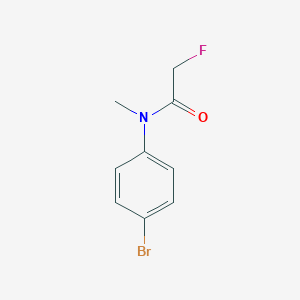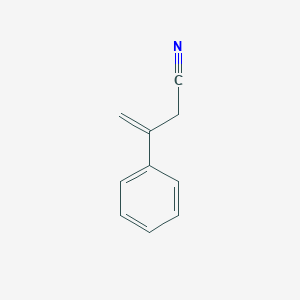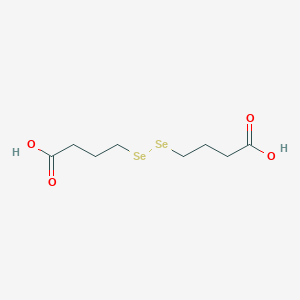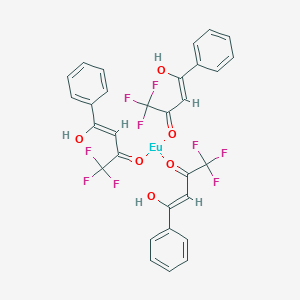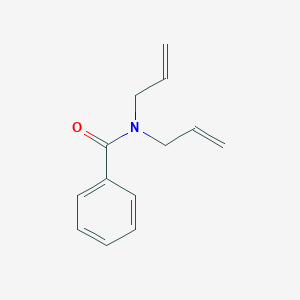
Trioxido(Oxo)tungsten
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trioxido(Oxo)tungsten, also known as tungsten trioxide, is a chemical compound with the molecular formula WO3. It is a yellowish-white powder that is widely used in various fields, including catalysis, electrochromic devices, gas sensors, and solar energy conversion.
Mecanismo De Acción
The mechanism of action of trioxido(oxo)Trioxido(Oxo)tungsten is not fully understood. However, it is known that it can act as a Lewis acid catalyst, which can facilitate chemical reactions by accepting electron pairs from other molecules. It can also act as an oxidizing agent, which can transfer oxygen atoms to other molecules.
Efectos Bioquímicos Y Fisiológicos
Trioxido(oxo)Trioxido(Oxo)tungsten has been shown to have some biochemical and physiological effects. It has been found to inhibit the growth of some bacteria and fungi. It has also been shown to have some antioxidant properties, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Trioxido(oxo)Trioxido(Oxo)tungsten has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize. It is also stable and can be stored for long periods without degradation. However, it has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. It can also be toxic if ingested or inhaled, which requires proper handling and disposal.
Direcciones Futuras
There are several future directions for the study of trioxido(oxo)Trioxido(Oxo)tungsten. One direction is to explore its potential applications in catalysis, electrochromic devices, gas sensors, and solar energy conversion. Another direction is to study its antibacterial and antifungal properties in more detail. Additionally, the mechanism of action of trioxido(oxo)Trioxido(Oxo)tungsten could be further elucidated to better understand its chemical properties and potential applications.
Métodos De Síntesis
The synthesis of trioxido(oxo)Trioxido(Oxo)tungsten can be achieved by several methods, including precipitation, hydrothermal synthesis, sol-gel method, and thermal decomposition. Among these methods, the precipitation method is the most commonly used. In this method, Trioxido(Oxo)tungsten salts are dissolved in water, and an alkaline solution is added to the solution to precipitate the Trioxido(Oxo)tungsten oxide. The precipitate is then washed and dried to obtain the trioxido(oxo)Trioxido(Oxo)tungsten powder.
Aplicaciones Científicas De Investigación
Trioxido(oxo)Trioxido(Oxo)tungsten has been extensively studied for its scientific research applications. It has been used as a catalyst in various chemical reactions, such as the oxidation of alcohols and the reduction of nitrogen oxides. It also has potential applications in electrochromic devices, gas sensors, and solar energy conversion. In addition, trioxido(oxo)Trioxido(Oxo)tungsten has been studied for its antibacterial and antifungal properties.
Propiedades
Número CAS |
14700-04-0 |
|---|---|
Nombre del producto |
Trioxido(Oxo)tungsten |
Fórmula molecular |
H8O4W |
Peso molecular |
255.9 g/mol |
Nombre IUPAC |
tungsten;tetrahydrate |
InChI |
InChI=1S/4H2O.W/h4*1H2; |
Clave InChI |
BDPNSNXYBGIFIE-UHFFFAOYSA-N |
SMILES |
O.O.O.O.[W] |
SMILES canónico |
O.O.O.O.[W] |
Sinónimos |
Hydrazine, stannyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




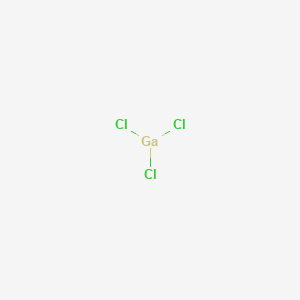
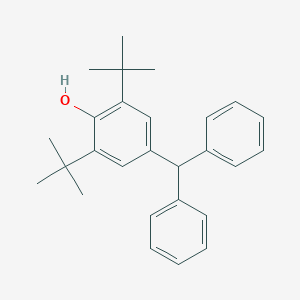
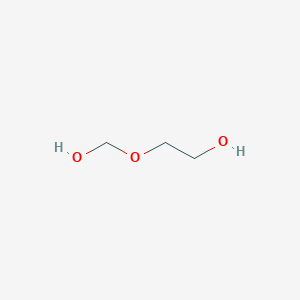
![4-[(3,4-Dihydroxyphenyl)methyl]benzene-1,2-diol](/img/structure/B89054.png)
